![molecular formula C2H4BrN3 B2706254 1-Azido-2-bromoethane CAS No. 19263-22-0](/img/structure/B2706254.png)
1-Azido-2-bromoethane
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Overview
Description
1-Azido-2-bromoethane is a chemical compound that belongs to the alkyl azides family. These compounds are known for their high reactivity and ability to undergo a wide range of chemical reactions .
Synthesis Analysis
1-Azido-2-bromoethane is actively used in various chemical reactions and synthesis processes. For instance, activated α-azido bromides, like 1,2-diphenyl-1-azido-2-bromoethane, undergo E2-type β-elimination to yield corresponding olefins. This indicates its potential in organic synthesis and reaction mechanism studies .
Molecular Structure Analysis
The molecular formula of 1-Azido-2-bromoethane is C2H4BrN3. It has an average mass of 149.977 Da and a monoisotopic mass of 148.958847 Da .
Chemical Reactions Analysis
1-Azido-2-bromoethane is involved in asymmetric haloazidation of α,β-unsaturated ketones, showcasing its role in introducing azide groups into organic compounds and constructing organic azides with two vicinal stereocenters, which are crucial in drug discovery and material science.
Physical And Chemical Properties Analysis
1-Azido-2-bromoethane has 3 H bond acceptors and 0 H bond donors. It has 2 freely rotating bonds and 0 Rule of 5 violations. Its ACD/LogP is 1.17, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 1.71 .
Scientific Research Applications
- Activated α-azido bromides, such as 1,2-diphenyl-1-azido-2-bromoethane, undergo E2-type β-elimination reactions. This process yields corresponding olefins as the sole product . Researchers exploit this property for constructing carbon-carbon double bonds in organic synthesis.
Olefin Synthesis via β-Elimination
Mechanism of Action
Target of Action
1-Azido-2-bromoethane is a unique compound with a distinctive combination of functional groups . The structure of 1-Azido-2-bromoethane consists of an azide group (-N3) and a bromine atom (-Br), indicating potential reactivity in various organic reactions .
Mode of Action
The azide group in 1-Azido-2-bromoethane is highly reactive, and the bromine atom is a good leaving group . In the presence of appropriate conditions, other nucleophiles can replace the azide group, forming new compounds . On similar treatment, activated α-azido bromide such as 1,2-diphenyl-1-azido-2-bromoethane undergoes E2-type β-elimination to give the corresponding olefin as the sole product .
Safety and Hazards
properties
IUPAC Name |
1-azido-2-bromoethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVZAQVHFWFYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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